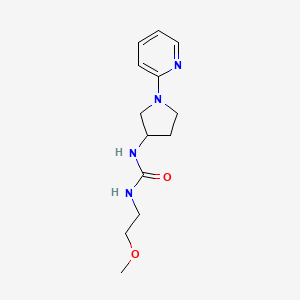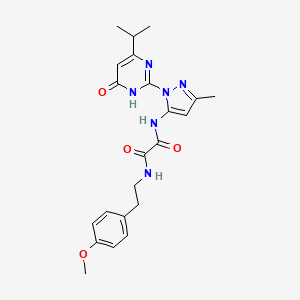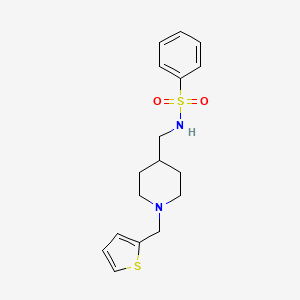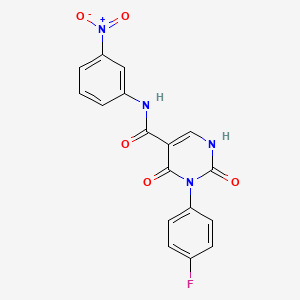
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound belongs to a class of compounds known for their diverse biological activities and applications in material science. These compounds have been extensively studied for their potential in various fields, including agriculture and medicine, due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of novel derivatives related to this compound involves accessible pathways, combining the pyrazolyl-pyridazine moiety with various heterocyclic rings. A notable example includes compounds synthesized with a combination of a pyrazolyl-pyridazine moiety with pyrimidine, 1,3,5-triazine, and 1,3,4-oxadiazole rings, demonstrating pronounced plant growth stimulant activity in preliminary screenings (Yengoyan et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds in this category often includes complex heterocyclic systems. X-ray diffraction and NMR spectroscopy, including NOESY and HMBC techniques, have been employed to determine the structures of various derivatives, providing insight into their molecular configurations and potential for further functionalization (Hanzlowsky et al., 2003).
Chemical Reactions and Properties
These compounds participate in a range of chemical reactions, including regioselective synthesis, cycloadditions, and reactions with hydrazine derivatives, leading to the formation of novel structures with potential biological activities. For instance, the reaction with pyridazinylhydrazines has led to the isolation of stable intermediates, which upon further treatment, furnished various pyrazoles, demonstrating the versatility of these compounds in synthetic chemistry (Hanzlowsky et al., 2003).
Scientific Research Applications
Synthesis and Biological Activity Exploration:
- A study on the synthesis and antioxidant activities of novel carboxamides based upon the pyrazolobenzothiazine ring system revealed moderate to significant radical scavenging activity. This suggests that modifications or derivatizations of such compounds could lead to the development of potent biologically active molecules (Ahmad et al., 2012).
- Another research effort focused on pyrazolo[3,4-d]pyrimidin-4-one derivatives, which displayed antitumor activity against human breast adenocarcinoma cell lines. This highlights the potential for structurally related compounds in cancer therapy (Abdellatif et al., 2014).
- The synthesis and evaluation of pyrazoline and pyrazole derivatives for antibacterial and antifungal activities also contribute to the understanding of the antimicrobial potential of related chemical structures (Hassan, 2013).
Chemical Synthesis Advances:
- Innovative pathways for the synthesis of compounds combining pyrazolyl-pyridazine moiety with other heterocyclic rings were developed, showing promise for plant growth stimulant activity and warranting further biological evaluation (Yengoyan et al., 2018).
Future Directions
properties
IUPAC Name |
N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O3/c1-11-10-12(2)24(19-11)14-5-7-16(26)23(21-14)9-8-18-17(27)13-4-6-15(25)22(3)20-13/h4-7,10H,8-9H2,1-3H3,(H,18,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNRIIJOAHNKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=NN(C(=O)C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one](/img/structure/B2487885.png)

![N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2487888.png)
![N-cyclohexyl-4-[2-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2487891.png)
![1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B2487892.png)
![1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2487893.png)


![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2487898.png)


![[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2487902.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2487904.png)
![2-{8,9-dimethoxy-5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-phenylacetamide](/img/structure/B2487906.png)